Product packaging for 3-(4-Chloro-2-fluorophenyl)-1-propene(Cat. No.:CAS No. 951894-23-8)

3-(4-Chloro-2-fluorophenyl)-1-propene

Cat. No.: B3315662
CAS No.: 951894-23-8
M. Wt: 170.61 g/mol
InChI Key: PPUFMBGOWOQXPM-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-1-propene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound features a propene chain linked to a benzene ring substituted with chlorine and fluorine atoms, a structure commonly associated with high reactivity and potential biological activity . In scientific research, its primary value lies as a building block for the construction of more complex molecules. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can stabilize reaction intermediates and influence the compound's binding affinity in biological systems . The allylic double bond and halogen atoms are key reactive sites, allowing this intermediate to undergo various transformations, including cross-coupling reactions, oxidation to epoxides, reduction, and nucleophilic substitution, enabling researchers to diversify molecular scaffolds efficiently . Compounds with similar halogenated phenyl-propene motifs are frequently investigated for their antimicrobial properties and have shown efficacy against various bacterial and fungal strains in research settings . The mechanism of action for such compounds often involves acting as an electrophile, reacting with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClF B3315662 3-(4-Chloro-2-fluorophenyl)-1-propene CAS No. 951894-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUFMBGOWOQXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268654
Record name 4-Chloro-2-fluoro-1-(2-propen-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-23-8
Record name 4-Chloro-2-fluoro-1-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-1-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chloro 2 Fluorophenyl 1 Propene and Structural Analogues

Established Synthetic Routes to 3-(4-Chloro-2-fluorophenyl)-1-propene

The conventional synthesis of this compound is dominated by classical olefination, cross-coupling, and elimination reactions. These methods are well-documented and provide reliable access to the target molecule.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct method for forming the terminal double bond of the propene group by converting a carbonyl group into an alkene. umass.edu

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. wikipedia.orglibretexts.org For the synthesis of this compound, this process would involve the reaction of 4-chloro-2-fluorobenzaldehyde (B1630973) with a phosphorus ylide, typically generated from an allyl-triphenylphosphonium salt. umass.edulibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting alkene is influenced by the nature of the ylide; non-stabilized ylides, such as the one derived from an allyl group, generally favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org A key advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate (B84403) byproduct, which simplifies purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions. wikipedia.org The HWE reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.org The synthesis would involve reacting 4-chloro-2-fluorobenzaldehyde with a phosphonate (B1237965) reagent like triethyl phosphonoacetate after its deprotonation by a base. rsc.org

ReactionKey ReagentsTypical StereoselectivityByproductKey Advantages
Wittig ReactionAldehyde, Phosphonium Ylide (e.g., from Allyl bromide + PPh₃)(Z)-alkene favored with non-stabilized ylides. organic-chemistry.orgTriphenylphosphine oxideBroad substrate scope. wikipedia.org
Horner-Wadsworth-EmmonsAldehyde, Phosphonate Carbanion (e.g., from Triethyl phosphonoacetate + Base)(E)-alkene strongly favored. wikipedia.orgWater-soluble phosphate esterEasier purification. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura Variants)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The synthesis of this compound can be achieved by coupling an aryl halide, such as 1-bromo-4-chloro-2-fluorobenzene (B27433) or 1-iodo-4-chloro-2-fluorobenzene, with propene gas. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a precursor like palladium(II) acetate (B1210297), in the presence of a base and often a phosphine (B1218219) ligand. libretexts.orgrug.nl The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.org

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. To synthesize the target molecule, one variant could involve the reaction of 4-chloro-2-fluorophenylboronic acid with an allyl halide, such as allyl bromide. This reaction requires a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the transmetalation step in the catalytic cycle. researchgate.netresearchgate.net The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

ReactionCoupling PartnersTypical Catalyst SystemKey Features
Heck Reaction4-Chloro-2-fluoro-aryl halide + PropenePd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃). Forms C(sp²)-C(sp²) bond with an alkene. organic-chemistry.org
Suzuki-Miyaura Coupling4-Chloro-2-fluorophenylboronic acid + Allyl halidePd(PPh₃)₄, Base (e.g., CsF, K₂CO₃). researchgate.netnih.govMild conditions, high functional group tolerance.

Eliminations and Dehydrohalogenation Pathways

Elimination reactions provide a route to alkenes by removing a small molecule, such as a hydrogen halide (HX), from a saturated substrate. libretexts.org

Dehydrohalogenation is a specific type of elimination reaction used to prepare alkenes from alkyl halides. wikipedia.org The synthesis of this compound via this pathway would require a suitable precursor, such as 3-(4-chloro-2-fluorophenyl)propyl halide (e.g., the bromide or chloride). This precursor could potentially be synthesized through a Friedel-Crafts reaction. The elimination is typically promoted by a strong, non-nucleophilic base, such as potassium tert-butoxide, to minimize competing substitution reactions. wikipedia.orglibretexts.org The reaction generally follows an E2 mechanism, which is a single, concerted step where the base removes a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group, leading to the formation of a double bond. lumenlearning.com According to Zaitsev's rule, when multiple alkene products can be formed, the most substituted alkene is typically the major product. libretexts.orglibretexts.org However, for a 3-(4-chloro-2-fluorophenyl)propyl halide, there is only one type of beta-hydrogen, leading specifically to the desired terminal alkene.

Novel and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient manufacturing processes. Biocatalysis and flow chemistry represent two key areas of innovation applicable to the synthesis of fine chemicals like this compound.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach offers significant advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. illinois.edumdpi.com

While specific enzymatic routes for the synthesis of this compound are not prominently documented, several classes of enzymes could be hypothetically applied. For instance, lyase enzymes can catalyze the formation of double bonds by eliminating small molecules. illinois.edu Engineered enzymes have shown success in various industrial applications, including the synthesis of pharmaceutical intermediates. mdpi.comnih.gov The development of a biocatalytic process could involve screening for novel enzymes or engineering existing ones to accept the specific substrate required for the synthesis.

Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety through better temperature control, improved reaction efficiency, higher yields, and simplified scale-up. beilstein-journals.org

Many established synthetic methods can be adapted to flow systems. For example, transition metal-catalyzed reactions like the Heck reaction can benefit from the precise temperature and residence time control offered by flow reactors, which can minimize byproduct formation and improve catalyst stability. thieme-connect.de A pilot study on a related compound demonstrated a high-yield synthesis using a continuous flow reactor, highlighting the industrial potential of this approach. The generation and use of reactive or unstable intermediates, sometimes required in olefination or coupling reactions, can also be managed more safely in a flow environment. beilstein-journals.orgallfordrugs.com

Photochemical and Electrochemical Syntheses

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions. These approaches offer unique activation pathways, often under mild conditions, and can provide access to reactive intermediates that are difficult to generate through conventional thermal methods.

Photochemical Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds. acs.org This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. acs.org For the synthesis of allylated arenes like this compound, this could involve the generation of an aryl radical from 1-chloro-4-fluoro-2-iodobenzene (B1349869) or a related halide, which then couples with an allyl source.

Dual catalytic systems, for instance combining photoredox catalysis with transition metal catalysis (e.g., cobalt or chromium), have been developed for the allylation of various compounds. researchgate.netdlut.edu.cnorganic-chemistry.org In a potential application for synthesizing the target molecule, a photocatalyst could generate a reactive allyl radical from an appropriate precursor, which is then captured by a transition metal catalyst to form an allyl-metal complex. This complex would subsequently undergo cross-coupling with the 4-chloro-2-fluorophenyl halide. These reactions are prized for their high functional group tolerance and are often conducted under mild conditions. organic-chemistry.org

Electrochemical Synthesis

Electrosynthesis provides a reagent-free method for oxidation and reduction, using electrons as "traceless" redox agents. rsc.orggre.ac.uk Nickel-catalyzed electrochemical reductive allylation of aryl halides represents a pertinent and green synthetic strategy. acs.orgresearchgate.netnih.gov In this approach, a sacrificial anode is used while a nickel catalyst facilitates the cross-coupling of an aryl halide with an allylic electrophile. acs.orgnih.gov This method avoids the need for stoichiometric chemical reductants, making it environmentally benign. researchgate.netnih.gov

The reaction typically proceeds at a constant current in an undivided cell, with a metal anode (like zinc or magnesium) and a carbon-based cathode. The nickel catalyst, often a simple salt like NiBr₂, is activated at the cathode to a lower oxidation state (Ni(0) or Ni(I)), which then undergoes oxidative addition with the aryl halide (e.g., 1-chloro-4-fluoro-2-iodobenzene). Subsequent reaction with an allyl source (like an allyl acetate or carbonate) and reductive elimination yields the final product, this compound, and regenerates the active nickel species. rsc.org This general protocol has been shown to be effective for a broad scope of aryl halides and allylation reagents. acs.org

Below is a table summarizing typical conditions for a related nickel-catalyzed electrochemical allylation.

ParameterConditionRole/Significance
CatalystNiBr₂Facilitates the C(sp²)–C(sp³) bond formation.
Ligand4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)Stabilizes the nickel catalytic species.
AnodeZinc (Zn) foilActs as the sacrificial reductant.
CathodeReticulated vitreous carbonSite of catalyst reduction and substrate activation.
SolventDimethylformamide (DMF)Provides a medium for the reaction with appropriate polarity and conductivity.
ElectrolyteTetrabutylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄)Ensures conductivity of the solution.
CurrentConstant current (e.g., 8.0 mA)Drives the electrochemical reduction process.

Scalability and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure safety, efficiency, and economic viability. For a compound like this compound, this involves moving from traditional batch processes to more advanced manufacturing technologies like continuous flow systems.

Continuous Flow Reactors

Continuous flow chemistry offers substantial advantages for process intensification. researchgate.net Microchannel or tubular reactors, in particular, provide superior heat and mass transfer compared to batch reactors. researchgate.netchemicalbook.com This enhanced control is crucial for managing potentially exothermic reactions and maintaining consistent product quality. For the synthesis of halogenated phenylpropenes, continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. For instance, a synthesis using a microchannel reactor for a related chloro-fluorophenyl propene derivative demonstrated the ability to control reaction temperature precisely (e.g., at -15°C) and achieve short residence times, leading to high selectivity. chemicalbook.com

Key optimization parameters in a continuous flow setup include:

Reactor Design: The choice of reactor material (e.g., Teflon) and dimensions (diameter and length) influences mixing and heat transfer. chemicalbook.com

Flow Rate: Adjusting the flow rates of reactant streams allows for precise stoichiometric control and determines the residence time in the reactor. chemicalbook.com

Temperature Control: The high surface-area-to-volume ratio of flow reactors enables rapid heating or cooling, minimizing the formation of byproducts.

Process Optimization Parameters

Regardless of the reactor setup (batch or flow), several parameters must be optimized to maximize yield and purity while minimizing costs and waste.

Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst (e.g., palladium in cross-coupling reactions or nickel in electrochemical coupling) is critical for reducing costs, especially with precious metals.

Solvent Selection: The choice of solvent affects reactant solubility, reaction rate, and downstream processing (e.g., product isolation and purification). The ideal solvent should be effective, inexpensive, and environmentally friendly.

The table below outlines key optimization considerations for the large-scale production of this compound, based on analogous chemical processes.

Process ParameterObjectiveTypical Methods & Considerations
Reaction TimeMinimize to increase reactor throughput.Microwave-assisted heating or transition to continuous flow can drastically reduce reaction times.
TemperatureMaintain optimal temperature for selectivity and rate.Continuous flow reactors offer superior temperature control, preventing hotspots and byproduct formation. chemicalbook.com
Catalyst EfficiencyMaximize turnover number (TON) and turnover frequency (TOF).Optimize ligand, solvent, and temperature. Immobilization of the catalyst can facilitate separation and reuse.
Raw Material CostUse inexpensive and readily available starting materials.Route scouting is essential. For example, using allylbenzenes in isomerization/cross-metathesis sequences can be cost-effective. sci-hub.se
Product IsolationSimplify purification steps.Develop selective reactions that minimize byproduct formation. Crystallization or distillation are preferred over chromatography at scale. google.com

Chemical Reactivity and Mechanistic Investigations of 3 4 Chloro 2 Fluorophenyl 1 Propene

Electrophilic and Nucleophilic Addition Reactions of the Propene Moiety

The carbon-carbon double bond of the propene group is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity is a cornerstone of alkene chemistry, leading to the formation of a variety of saturated derivatives.

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of electrophiles to the unsymmetrical double bond of 3-(4-chloro-2-fluorophenyl)-1-propene is governed by Markovnikov's rule. savemyexams.comchemguide.co.ukchemguide.co.uk This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. chemguide.co.ukchemguide.co.uk

In the case of this compound, the terminal carbon of the double bond (C1) is bonded to two hydrogen atoms, while the internal carbon (C2) is bonded to one hydrogen and one carbon. Therefore, the addition of an electrophile like HBr would result in the formation of a more stable secondary carbocation at the C2 position. savemyexams.comchemguide.co.uk The subsequent attack by the bromide nucleophile leads to the major product, 1-bromo-2-(4-chloro-2-fluorophenyl)propane.

The stereoselectivity of these addition reactions, which refers to the spatial arrangement of the newly formed bonds, can be influenced by the reaction mechanism. For instance, reactions proceeding through a bridged halonium ion intermediate, such as the addition of halogens in an aqueous solution, often result in anti-addition, where the two new substituents add to opposite faces of the original double bond. pdx.edu

Catalytic Systems for Propene Functionalization

Various catalytic systems can be employed to achieve specific functionalization of the propene moiety. For instance, transition metal catalysts, such as those based on palladium or rhodium, are instrumental in a wide array of reactions including hydrogenation, hydroformylation, and cross-coupling reactions.

While specific catalytic functionalizations for this compound are not extensively detailed in the provided search results, general principles of alkene catalysis apply. For example, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would reduce the double bond to yield 1-(4-chloro-2-fluorophenyl)propane.

Aromatic Substitution and Functionalization Reactions on the 4-Chloro-2-fluorophenyl Ring

The 4-chloro-2-fluorophenyl ring in this compound is an electron-deficient system due to the presence of two electron-withdrawing halogen atoms (chlorine and fluorine). This deactivation makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted benzene (B151609). However, the directing effects of the existing substituents guide the regiochemical outcome of such reactions.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatic rings. In this approach, a heteroatom-containing directing group on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the propene group itself is not a classical directing group, the fluorine and chlorine atoms can influence the regioselectivity of metalation.

Given the ortho-directing ability of fluorine, lithiation would be expected to occur at the position ortho to the fluorine atom. However, the presence of the chloro group and the steric bulk of the propene substituent would also play a significant role in determining the site of metalation.

Advanced Transition Metal-Catalyzed Coupling at Aryl Halide Positions

The carbon-chlorine and carbon-fluorine bonds on the aromatic ring provide handles for transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these coupling reactions generally follows the trend I > Br > Cl >> F. Therefore, the C-Cl bond in this compound would be the more reactive site for oxidative addition to a low-valent transition metal catalyst, such as a palladium(0) complex. This allows for selective functionalization at the chlorine-bearing carbon. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound.

Cycloaddition and Pericyclic Reactions Involving this compound

The propene moiety of this compound can participate in cycloaddition and pericyclic reactions. These reactions involve the concerted reorganization of electrons in a cyclic transition state.

A prominent example of a cycloaddition reaction is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). libretexts.org In this context, this compound could act as the dienophile. The reaction rate and stereoselectivity would be influenced by the electronic nature of the dienophile. The electron-withdrawing 4-chloro-2-fluorophenyl group would slightly activate the double bond towards reaction with electron-rich dienes.

Other pericyclic reactions include [2+2] cycloadditions, which are often photochemically initiated, and sigmatropic rearrangements. libretexts.orgyoutube.com The feasibility and outcome of these reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. libretexts.org For instance, a thermal [2+2] cycloaddition is symmetry-forbidden and typically proceeds through a stepwise mechanism, whereas a photochemical [2+2] cycloaddition is symmetry-allowed. libretexts.org

Radical and Polymerization Pathways of this compound

The 1-propene moiety in this compound is susceptible to radical attack, which can initiate polymerization. The general mechanism of free-radical polymerization involves three main stages: initiation, propagation, and termination youtube.com.

Initiation: This process begins with the generation of free radicals from an initiator molecule, which then add to the double bond of the monomer, this compound, to form a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of polymer chains is halted through various termination reactions, such as combination or disproportionation of two growing radical chains youtube.com.

A more controlled approach to the polymerization of vinyl monomers like this compound can be achieved through controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) acs.orgcmu.edu. ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions wikipedia.org. This method typically employs a transition metal catalyst to reversibly activate and deactivate the growing polymer chains, minimizing termination reactions wikipedia.org. For substituted styrenes, which are structurally analogous to the title compound, ATRP has been shown to be an effective polymerization method acs.orgcmu.edu. The electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound would likely influence its reactivity in ATRP, potentially affecting the polymerization rate and the equilibrium constant for the atom transfer process cmu.edu. Studies on the ATRP of para-substituted styrenes have shown that electron-withdrawing groups can increase the polymerization rate cmu.edu.

The polymerization of this compound would result in a polymer with the following repeating unit:

(Structure of the repeating unit of poly(this compound) would be depicted here if image generation were possible)

The properties of the resulting polymer would be influenced by the bulky and polar 4-chloro-2-fluorophenyl side groups.

Elucidation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the chemical reactions of this compound is crucial for controlling its reactivity and designing synthetic applications.

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time and detecting transient intermediates. For the study of polymerization reactions involving this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable acs.orgresearchgate.netresearchgate.net.

By conducting the polymerization reaction directly within an NMR spectrometer, it would be possible to:

Observe Polymer Formation: The appearance and growth of new signals corresponding to the polymer backbone would provide direct evidence of polymerization.

Detect Intermediates: In some cases, it may be possible to observe the signals of transient intermediates, such as the initial adduct formed between the initiator radical and the monomer.

The data obtained from in-situ NMR studies can be used to construct kinetic profiles of the reaction, as illustrated in the hypothetical data table below, which shows the change in monomer concentration over time during a hypothetical polymerization reaction.

Time (minutes)Monomer Concentration (mol/L)
01.00
100.85
200.72
300.61
400.52
500.44
600.37

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation chem-station.comnih.gov. In the context of the reactions of this compound, deuterium (B1214612) (²H or D) labeling could be employed to investigate various mechanistic aspects.

For instance, to study the mechanism of radical addition to the double bond, a deuterated version of the monomer could be synthesized, such as 3-(4-chloro-2-fluorophenyl)-1,1-dideuterio-1-propene. By analyzing the position of the deuterium atoms in the resulting polymer using techniques like NMR or mass spectrometry, the regioselectivity of the radical attack can be determined.

Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate of the deuterated monomer is compared to that of the non-deuterated monomer, can provide insights into the rate-determining step of the reaction chem-station.com. A significant KIE would suggest that the cleavage of a C-H (or C-D) bond is involved in the rate-determining step.

A hypothetical isotopic labeling study to investigate a potential isomerization of the double bond from the terminal to an internal position in the presence of a catalyst could involve the synthesis of 3-(4-chloro-2-fluorophenyl)-3,3-dideuterio-1-propene. The migration of the deuterium label along the propylene (B89431) chain would provide evidence for such an isomerization pathway.

The following table outlines potential deuterated analogs of this compound and their applications in mechanistic studies.

Labeled CompoundMechanistic Question Addressed
3-(4-chloro-2-fluorophenyl)-1,1-dideuterio-1-propeneRegioselectivity of radical addition
3-(4-chloro-2-fluorophenyl)-2-deuterio-1-propeneInvestigation of H-atom abstraction from the 2-position
1-chloro-4-(3-deuterio-prop-1-en-1-yl)-2-fluorobenzeneKinetic isotope effect on initiation/propagation

By employing these advanced analytical techniques, a detailed understanding of the chemical reactivity and mechanistic intricacies of this compound can be achieved, paving the way for its potential application in materials science and organic synthesis.

Computational Chemistry and Theoretical Studies on 3 4 Chloro 2 Fluorophenyl 1 Propene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-(4-Chloro-2-fluorophenyl)-1-propene is significantly influenced by its constituent parts: the aromatic phenyl ring, the reactive propene side chain, and the halogen substituents (chloro and fluoro). The fluorine and chlorine atoms are electron-withdrawing groups, which modulate the electron density distribution across the entire molecule. This influence is critical in determining the molecule's reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. For phenylpropene derivatives, the HOMO is typically a π-orbital with significant electron density on the aromatic ring and the C=C double bond. youtube.com The LUMO is usually a π* anti-bonding orbital distributed primarily over the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations are commonly used to predict these energy values. For halogenated aromatic compounds, these values are sensitive to the type and position of the halogen. ajchem-a.com Based on studies of similar fluorinated and chlorinated aromatic compounds, a set of expected values can be tabulated. ajchem-a.comnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
ParameterPredicted Value (eV)Description
EHOMO-6.8 to -6.5Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.
ELUMO-2.1 to -1.8Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)4.4 to 4.7Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. mdpi.com

The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution from a molecule's electrons and nuclei, highlighting regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine and chlorine atoms and over the π-system of the double bond, indicating regions susceptible to electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov For this compound, the most significant degree of freedom is the rotation around the single bond connecting the phenyl ring to the propene side chain (the Caryl-Callyl bond). The potential energy surface (PES) describes the energy of the molecule as a function of this rotation. mdpi.com

The PES of such molecules typically features energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. weizmann.ac.ilresearchgate.net The planarity of the molecule is disfavored due to steric hindrance between the ortho-fluoro substituent and the hydrogens of the propene group. Therefore, the most stable conformers are expected to be non-planar (gauche), where the propene chain is twisted out of the plane of the benzene (B151609) ring. The rotational barrier is the energy required to move from a stable conformer to a transition state. nih.gov Studies on substituted anilines and phenols have shown that electron-withdrawing substituents can increase the rotational barrier around the phenyl-substituent bond. doaj.orgresearchgate.netugm.ac.id

The relative energies of different conformers can be calculated to predict the most likely structures at equilibrium.

Table 2: Predicted Relative Energies of Key Conformations for this compound
ConformationDihedral Angle (Ring-C-C=C)Predicted Relative Energy (kcal/mol)Notes
Gauche (Skewed)~60-90°0.0 (Global Minimum)Minimizes steric repulsion between the ortho-fluoro group and the propene side chain.
Syn-eclipsed (Planar)+3.0 to +5.0High energy due to steric clash between the ortho-substituent and the side chain.
Anti-eclipsed (Planar)180°+1.5 to +2.5Lower in energy than syn-eclipsed but still less stable than the gauche form.

Reactivity Prediction and Mechanistic Modeling via Quantum Chemistry

Quantum chemistry is instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. numberanalytics.com The primary site of reactivity in this compound is the carbon-carbon double bond of the propene moiety, which is susceptible to electrophilic addition reactions. quora.com

The presence of the electron-withdrawing 4-chloro-2-fluorophenyl group is predicted to decrease the electron density of the π-bond, thereby deactivating it towards electrophilic attack compared to unsubstituted propene. Despite this deactivation, electrophilic addition remains a characteristic reaction. The mechanism involves the attack of an electrophile (E+) on the π-bond to form a carbocation intermediate, which is then attacked by a nucleophile (Nu-).

The regioselectivity of this addition to the unsymmetrical alkene follows Markovnikov's rule, which states that the electrophile (often H+) adds to the carbon atom of the double bond that has more hydrogen atoms. chemguide.co.uklibretexts.org This leads to the formation of the more stable carbocation intermediate. In the case of this compound, the addition of an acid like HBr would proceed as follows:

Step 1 (Electrophilic Attack): The H+ from HBr adds to the terminal carbon (C1) of the propene chain, which bears two hydrogen atoms.

Step 2 (Carbocation Formation): This addition forms a secondary carbocation on the benzylic-allylic carbon (C2). This carbocation is more stable than the primary carbocation that would form if H+ added to C2.

Step 3 (Nucleophilic Attack): The bromide ion (Br-) then attacks the C2 carbocation to form the final product, 2-bromo-1-(4-chloro-2-fluorophenyl)propane.

Computational methods like DFT can be used to model the entire reaction pathway, calculating the energies of reactants, transition states, intermediates, and products. numberanalytics.com This allows for a quantitative prediction of the reaction's feasibility and regioselectivity by comparing the activation energies for the different possible pathways.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies use molecular descriptors to correlate a molecule's structure with its chemical or biological activity. scispace.com Quantum chemical descriptors, derived from DFT calculations, provide precise, physically meaningful parameters to quantify reactivity. researchgate.netresearchgate.net These descriptors are based on how the energy of the molecule changes with the number of electrons. chemrxiv.org

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. It is defined as ω = μ² / (2η).

These descriptors provide a quantitative framework for understanding the reactivity of this compound. The electron-withdrawing nature of the chloro and fluoro substituents is expected to result in a relatively high electrophilicity index and chemical hardness. nih.govbohrium.com

Table 3: Predicted Quantum Chemical Descriptors for this compound
DescriptorFormulaPredicted Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.45 to -4.15Indicates the molecule's tendency to donate or accept electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.20 to 2.35High hardness suggests high stability and low reactivity. mdpi.com
Electrophilicity Index (ω)μ² / (2η)3.7 to 4.5Measures the overall electrophilic nature of the molecule.
Chemical Softness (S)1 / (2η)0.21 to 0.23The reciprocal of hardness; a measure of polarizability.

Solvent Effects and Intermolecular Interactions Modeling

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can simulate these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is an efficient way to account for bulk electrostatic effects on molecular structure and energy. diva-portal.org For a polar molecule like this compound, increasing solvent polarity is expected to stabilize the ground state and influence the energy barriers of reactions. nih.gov

Beyond bulk solvent effects, specific intermolecular interactions play a crucial role in the condensed phase. These non-covalent interactions can be modeled using high-level quantum chemical methods. For this compound, several types of interactions are possible:

π-π Stacking: Interactions between the aromatic rings of two molecules.

C-H···π Interactions: An interaction where a C-H bond acts as a weak hydrogen bond donor to the π-system of a neighboring aromatic ring.

Halogen Bonding: A non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on another atom. acs.org The chlorine atom in the molecule could potentially act as a halogen bond donor.

Dipole-Dipole Interactions: Occur due to the molecule's permanent dipole moment arising from the polar C-F and C-Cl bonds.

Computational studies can quantify the energies of these interactions, helping to predict how the molecules will arrange themselves in a solid or liquid state and influencing properties like boiling point and solubility. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation for 3 4 Chloro 2 Fluorophenyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3-(4-Chloro-2-fluorophenyl)-1-propene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial.

In the ¹H NMR spectrum, the protons of the propene group would exhibit characteristic signals. The terminal =CH₂ protons would likely appear as distinct multiplets due to their different spatial relationships with the adjacent C-H group (diastereotopic protons). The methine proton (-CH=) would also be a multiplet, split by the terminal vinyl protons and the benzylic -CH₂- group. The benzylic protons would likely present as a doublet, split by the adjacent methine proton. The aromatic protons on the 4-chloro-2-fluorophenyl ring would show a complex splitting pattern due to their mutual coupling and coupling to the fluorine atom.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in its unique electronic environment. The presence of the electronegative fluorine and chlorine atoms would influence the chemical shifts of the aromatic carbons. For instance, the carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Aromatic CH7.0 - 7.5m-
Vinylic CH5.7 - 6.1m-
Vinylic CH₂5.0 - 5.3m-
Benzylic CH₂3.4 - 3.6d~7

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-F158 - 162 (d, ¹JCF ≈ 245 Hz)
Aromatic C-Cl130 - 134
Aromatic CH115 - 130
Vinylic CH135 - 139
Vinylic CH₂115 - 118
Benzylic CH₂35 - 40

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between the benzylic protons and the vinylic methine proton, and between the vinylic methine proton and the terminal vinylic protons. This would confirm the connectivity within the propene side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the benzylic -CH₂- proton signals to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful for determining the preferred conformation of the molecule, for example, by showing correlations between the benzylic protons and the aromatic proton at the 3-position.

Solid-state NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in the solid state. Since molecules can have different conformations in solution versus the solid state, ssNMR can reveal these differences. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.

Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula (C₉H₈ClF). The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, which would show an M+ peak and an M+2 peak in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to gain more detailed structural information. For this compound, common fragmentation pathways would likely involve:

Loss of a chlorine atom: This would result in a significant fragment ion.

Loss of the propene side chain: Cleavage of the bond between the aromatic ring and the propene group.

Rearrangements: Formation of stable carbocations through rearrangements of the fragment ions.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Predicted Fragment
170/172[M]⁺ (Molecular ion)
135[M - Cl]⁺
129[C₇H₄F]⁺
91[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the different functional groups. Key expected absorptions include C-H stretching from the aromatic ring and the alkene group, C=C stretching from both the aromatic ring and the alkene, and C-Cl and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the C=C stretching of the propene group are typically strong in Raman spectra. The combination of FT-IR and Raman data can give a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Alkene C-H Stretch3050 - 3150FT-IR, Raman
Alkene C=C Stretch1640 - 1680FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-F Stretch1100 - 1300FT-IR
C-Cl Stretch600 - 800FT-IR

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is not typically studied in a crystalline form, analysis of its derivatives, particularly those that can be readily crystallized, provides invaluable insight into molecular geometry, conformation, and intermolecular interactions that influence the solid-state architecture. Chalcones and other propenone derivatives, which share the core phenyl-propene skeleton, are frequently studied using this method.

The solid-state packing of these molecules is governed by a network of weak intermolecular interactions. In many chalcone (B49325) derivatives, classical hydrogen bonds are absent; instead, the crystal structure is stabilized by C—H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of an aromatic ring on an adjacent molecule. nih.gov Other interactions, such as C—H···O and C—H···Cl hydrogen bonds and π–π stacking between aromatic rings, can also play a significant role in defining the supramolecular assembly. nih.govnih.gov These interactions determine key material properties, including melting point and solubility.

The data obtained from X-ray diffraction experiments on a derivative like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one allows for the precise determination of unit cell parameters, bond lengths, and bond angles.

Table 1: Representative Crystallographic Data for a Derivative, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Parameter Value Reference
Chemical Formula C₁₅H₁₀ClFO nih.gov
Molecular Weight 260.68 g/mol nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 5.8875 (3) nih.gov
b (Å) 7.4926 (3) nih.gov
c (Å) 13.6022 (6) nih.gov
α (°) 80.351 (1) nih.gov
β (°) 85.483 (1) nih.gov
γ (°) 83.545 (1) nih.gov
Volume (ų) 586.69 (5) nih.gov

This interactive table provides key crystallographic parameters determined for a structurally related chalcone derivative.

By studying such derivatives, researchers can model and predict the conformational preferences and potential intermolecular interactions of this compound itself.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential techniques for probing the electronic structure of molecules. These methods provide information about the energy differences between electronic ground and excited states, which are directly related to the molecule's conjugated π-system. For this compound, the key chromophore is the substituted styrene (B11656) system, where the phenyl ring is conjugated with the propene double bond.

The UV-Vis absorption spectrum of aromatic compounds like this is typically characterized by absorption bands in the ultraviolet region. These bands arise from π → π* electronic transitions within the aromatic ring and the conjugated alkene chain. The presence of substituents on the benzene (B151609) ring—in this case, a chlorine atom and a fluorine atom—can cause a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect) compared to unsubstituted styrene.

Photophysical studies on structurally similar compounds, such as chalcones, which possess a more extended conjugated system (phenyl-propenone-phenyl), show strong absorption bands below 300 nm that are assigned to these π → π* transitions. researchgate.net The specific position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to its ground state. Many conjugated aromatic compounds exhibit fluorescence. Following excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength (a Stokes shift). The emission spectrum provides further information about the nature of the excited state. For some related aromatic systems, dual fluorescence effects have been observed, where two distinct emission bands appear under certain conditions, often related to conformational isomerism or specific interactions with the solvent. scispace.com

The electronic transitions for this compound can be characterized by their absorption maxima and emission properties, which are influenced by its specific substitution pattern and solvent environment.

Table 2: Typical Electronic Transition Data for Substituted Styrene Systems

Transition Type Typical Absorption λ_max (nm) Emission λ_em (nm) Notes Reference

This interactive table summarizes the characteristic electronic transitions observed in aromatic alkenes similar to the subject compound.

Applications of 3 4 Chloro 2 Fluorophenyl 1 Propene As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Agrochemicals and Veterinary Compounds (as intermediates)

The unique substitution pattern of the 4-chloro-2-fluorophenyl moiety is a key structural motif found in several modern agrochemicals. This makes 3-(4-chloro-2-fluorophenyl)-1-propene a valuable starting material for creating more complex active ingredients.

The 4-chloro-2-fluorophenyl group is a core component of certain advanced synthetic auxin herbicides. A prominent example is Halauxifen and its methyl ester, Halauxifen-methyl, which are arylpicolinate herbicides used to control broadleaf weeds herts.ac.ukapvma.gov.au. The chemical name for Halauxifen is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid magic.econih.govbcpcpesticidecompendium.org.

The synthesis of such complex herbicides often involves a Suzuki coupling reaction, which joins a substituted pyridine (B92270) core with a corresponding phenylboronic acid researchgate.net. In this context, this compound can serve as a key intermediate for the preparation of the required (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid fragment. The synthetic pathway would involve chemical modification of the propene side chain to introduce the methoxy (B1213986) group at the 3-position of the phenyl ring, followed by the introduction of a boronic acid group to enable the subsequent coupling reaction. While patents like US7314849B2 describe the final herbicidal molecules and their use, the specific sourcing of this particular building block highlights the industrial relevance of compounds like this compound researchgate.netgoogle.com.

Table 1: Herbicide Synthesis Precursor

Precursor Compound Target Agrochemical Chemical Class
This compound Halauxifen Arylpicolinate Herbicide

Building Blocks for Fungicides and Plant Growth Regulators

While direct evidence of this compound being used as an intermediate for specific commercial fungicides or plant growth regulators is not extensively documented in public literature, the structural elements of the molecule are common in fungicidal compounds. The presence of a halogenated phenyl ring is a well-established feature in many fungicides, contributing to their bioactivity. For instance, various fungicidal molecules incorporate chlorophenyl or fluorophenyl groups to enhance their efficacy apvma.gov.auspecialchem.com. The development of novel fungicides often involves exploring different halogenation patterns on aromatic rings to optimize activity against specific fungal pathogens. Therefore, this compound represents a potentially useful building block for research and development in this area.

Intermediate in the Preparation of Advanced Materials and Specialty Polymers

The dual functionality of this compound, possessing both a polymerizable double bond and a highly functionalized aromatic ring, makes it a candidate for applications in materials science.

The terminal alkene of the propene group allows this compound to act as a monomer in addition polymerization reactions. The incorporation of this monomer into a polymer backbone would introduce the 4-chloro-2-fluorophenyl moiety as a pendant group. Halogenated monomers are known to impart specific, desirable properties to polymers, such as enhanced flame retardancy, high thermal stability, and increased chemical resistance specialchem.comspecialchem.com.

The polymerization of allylbenzene (B44316) and its derivatives is a known method for producing specialty polymers rsc.orgresearchgate.net. Similarly, chloro-substituted propenes are also utilized as monomers youtube.com. By analogy, the polymerization of this compound could yield functional polymers with properties tailored by the presence of both chlorine and fluorine atoms. These properties are highly sought after in advanced materials for electronics, aerospace, and specialty industrial components.

Table 2: Comparison with Known Halogenated Monomers

Compound Structure Key Functional Groups Potential Polymer Application
This compound C₉H₈ClF Allyl group, Chloro-fluorophenyl group Specialty polymers with enhanced thermal and chemical resistance
Vinyl Chloride C₂H₃Cl Vinyl group, Chlorine Poly(vinyl chloride) (PVC) for pipes, window frames
3-Chloro-2-chloromethyl-1-propene C₄H₆Cl₂ Allyl group, Dichloro-substitution Starting material for synthesis of polymers and other organic compounds sigmaaldrich.comnih.gov

Components for Coatings and Resins

Polymers derived from halogenated monomers are often used in high-performance coatings and resins due to their durability and resistance to environmental degradation specialchem.com. The incorporation of this compound into a polymer matrix for a coating could enhance its protective properties, including weatherability and solvent resistance. The halogenated phenyl group can improve the barrier properties of the coating, protecting the underlying substrate from corrosion and chemical attack.

Role in the Synthesis of Organic Ligands and Organocatalysts

Substituted aromatic compounds are fundamental building blocks in the synthesis of organic ligands used in coordination chemistry and metal-catalyzed reactions. These ligands can be tailored to tune the electronic and steric properties of a metal center, thereby controlling the outcome of a catalytic cycle.

While the phenylpropene scaffold is versatile, the specific use of this compound as a precursor for the synthesis of organic ligands or organocatalysts is not prominently documented in available scientific literature. The design of such molecules is highly specific, and although the 4-chloro-2-fluorophenyl group could be integrated into a ligand structure to influence a metal's catalytic activity, dedicated research in this area has not been widely published researchgate.netresearchgate.net. The development of new catalysts is an active area of research, and the utility of specific building blocks like this compound may be explored in proprietary industrial research or future academic studies.

Utilization in Fragrance and Flavor Chemistry (as synthetic intermediates)

The molecular architecture of this compound, featuring a reactive allyl group attached to a substituted phenyl ring, presents potential for its use as an intermediate in the synthesis of fragrance and flavor compounds. The double bond of the propene unit and the aromatic ring offer sites for a variety of chemical modifications, allowing for the construction of more complex molecules with desirable olfactory properties.

The synthesis of fragrance and flavor compounds often involves the transformation of functional groups to achieve specific scent or taste profiles. The allyl group in this compound can undergo a range of reactions, such as oxidation, epoxidation, and hydroformylation, to introduce new functionalities. For instance, oxidation of the terminal double bond could yield aldehydes or carboxylic acids, which are common components of fragrance compositions.

Furthermore, the substituted phenyl ring can be modified through electrophilic or nucleophilic aromatic substitution reactions, although the presence of the deactivating chloro and fluoro groups influences the reactivity and regioselectivity of these transformations. These modifications could lead to a diverse array of derivatives with unique aromatic characteristics.

Below is a table illustrating the potential transformations of this compound and the resulting classes of compounds that could be relevant to the fragrance and flavor industry.

Starting MaterialReactionPotential Product ClassRelevance to Fragrance/Flavor
This compoundOzonolysisSubstituted BenzaldehydesKey components in almond, cherry, and other aromas.
This compoundEpoxidation followed by hydrolysisDiolsCan be used as precursors to esters with fruity notes.
This compoundHydroformylationAldehydesImportant intermediates for the synthesis of floral and fruity scents.
This compoundIsomerization1-(4-Chloro-2-fluorophenyl)prop-1-enePrecursor to anethole (B165797) analogues, known for anise-like scents.

Development of Novel Organic Scaffolds and Complex Heterocyclic Systems

The unique substitution pattern and the presence of a reactive propene chain make this compound a valuable starting material for the synthesis of novel organic scaffolds and complex heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

The allyl group is a versatile handle for cyclization reactions. For example, it can participate in ring-closing metathesis to form carbocyclic systems or engage in intramolecular Heck reactions to construct fused ring systems. The presence of the halogen substituents on the phenyl ring also opens up possibilities for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to build more elaborate molecular architectures.

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a major focus of organic synthesis. The double bond of this compound can be a key component in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to form five- or six-membered heterocyclic rings. Additionally, the fluorine and chlorine atoms can influence the electronic properties of the molecule and participate in directing the formation of specific regioisomers.

The following table outlines potential synthetic pathways from this compound to various heterocyclic and complex organic scaffolds.

Starting MaterialReaction TypeResulting Scaffold/HeterocyclePotential Applications
This compoundIntramolecular CyclizationDihydrobenzofuransPrivileged structures in medicinal chemistry.
This compoundCycloaddition with a 1,3-dipolePyrrolidines/PyrazolinesCore structures in many biologically active compounds.
This compoundPalladium-catalyzed cyclizationIndolinesImportant building blocks for pharmaceuticals and agrochemicals.
This compoundRing-Closing Metathesis (after functionalization)Substituted CyclopentenesVersatile intermediates for natural product synthesis.

Emerging Research Directions and Future Perspectives for 3 4 Chloro 2 Fluorophenyl 1 Propene

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery, with significant implications for compounds like 3-(4-Chloro-2-fluorophenyl)-1-propene. nih.govrjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthesis pathways, and design novel molecules with desired properties. nih.govnumberanalytics.com

For this compound, ML models can be trained on extensive reaction databases to forecast its reactivity in various transformations. researchgate.netnih.gov By representing the molecule's unique structural features—such as the halogenated phenyl ring and the propene side chain—in a machine-readable format, algorithms can predict the major products of potential reactions with high accuracy. nih.gov This predictive power helps chemists prioritize experiments, saving time and resources by avoiding reactions that are likely to fail. researchgate.net

Table 1: Applications of AI/ML in the Study of this compound

Application AreaAI/ML TechniquePotential Impact on this compound
Reaction Prediction Neural Networks, Random ForestsPredicts the major product and yield for new reactions involving the compound, guiding experimental design. nih.govresearchgate.net
Synthesis Planning Retrosynthesis AlgorithmsProposes efficient, multi-step synthetic routes to the compound and its derivatives from available starting materials. numberanalytics.comarxiv.org
Compound Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Designs novel analogs with optimized biological activity and drug-like properties based on the core structure. nih.gov
Property Prediction Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) ModelsForecasts physicochemical and ADMET properties of virtual derivatives, prioritizing candidates for synthesis. nih.govnih.gov

Sustainable Chemistry Principles in the Synthesis and Transformations of this compound

The principles of green chemistry offer a framework for making the synthesis and manipulation of chemicals more environmentally benign. springerprofessional.desemanticscholar.org Applying these principles to this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials throughout its lifecycle. unibo.itijprdjournal.com

Key areas for implementing sustainable practices include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. unibo.it This is exemplified by cycloadditions and multicomponent reactions, which are inherently atom-economical. unibo.it

Catalysis: Utilizing catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste significantly. magtech.com.cn Developing catalytic routes for the synthesis and transformations of this compound is a primary goal.

Safer Solvents and Conditions: The bulk of material usage in pharmaceutical production is often solvents, making their reduction or replacement a high-impact strategy. scienceopen.com Research is focused on using water, supercritical fluids, or solvent-free conditions. semanticscholar.orgscienceopen.com Additionally, energy-efficient methods like microwave-assisted or ultrasonic-assisted synthesis can dramatically shorten reaction times and reduce energy consumption. semanticscholar.orgijprdjournal.com

Waste Prevention: The most crucial principle is to prevent waste generation from the outset rather than treating it after it has been created. unibo.it This involves careful planning of synthetic pathways to minimize byproducts.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to this compound
1. Waste Prevention Designing syntheses to minimize byproducts. unibo.it
2. Atom Economy Employing reactions like additions and rearrangements that incorporate most atoms into the product. unibo.it
4. Designing Safer Chemicals Modifying the structure to reduce toxicity while maintaining function.
5. Safer Solvents & Auxiliaries Replacing traditional organic solvents with water, ionic liquids, or solvent-free methods. semanticscholar.orgscienceopen.com
6. Design for Energy Efficiency Using microwave or sonochemistry to reduce reaction times and energy inputs. ijprdjournal.com
9. Catalysis Using catalytic methods for synthesis and transformations to reduce waste. magtech.com.cn

Exploration of New Catalytic Systems for Challenging Transformations

The reactivity of the propene group in this compound makes it an ideal substrate for a wide array of modern catalytic transformations. As a substituted styrene (B11656), it can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are critical for building molecular complexity.

Recent advances in catalysis that could be applied to this compound include:

Photoredox Catalysis: This method uses visible light to drive chemical reactions, offering mild and highly selective conditions. rsc.org It could be used for transformations like hydrotrifluoromethylation to introduce a CF₃ group or for the α-alkylation of esters using the alkene as an acceptor. rsc.orgnih.gov Photocatalytic systems have also been developed for hydroaminoalkylation, providing direct access to valuable γ-arylamines. nih.gov

Molybdenum-Catalyzed Hydrogenation: Advanced molybdenum-based catalysts have shown the ability to hydrogenate both the alkene and the aromatic ring in styrene derivatives. acs.org Applying this to this compound could produce ethylcyclohexane (B155913) derivatives, which are structurally distinct from the starting material. acs.org

Olefin Metathesis: Using catalysts like the Grubbs' second-generation catalyst, the cross-metathesis of this compound with other olefins can create new, more complex alkenes. This powerful C-C bond-forming reaction is widely used in organic synthesis.

Table 3: Potential Catalytic Transformations for this compound

TransformationCatalytic SystemPotential Product
Hydrotrifluoromethylation Organic Photoredox Catalyst (e.g., N-Me-9-mesityl acridinium)3-(4-Chloro-2-fluorophenyl)-1-(trifluoromethyl)propane
Asymmetric Hydrogenation Oxazoline Imino(pyridine) (OIP) Molybdenum Precatalysts1-Chloro-3-fluoro-4-propylbenzene or 1-Chloro-3-fluoro-4-propylcyclohexane
Hydroaminoalkylation Photoredox Catalysis with Azide Mediatorγ-(4-Chloro-2-fluorophenyl)amines
Cross-Metathesis Grubbs' Second-Generation CatalystStilbene-like derivatives
α-Alkylation of Esters Photoredox Catalysis with Cesium EnolatesEsters functionalized with a 3-(4-chloro-2-fluorophenyl)propyl group

Discovery of Unexplored Reactivity Patterns and Derivatization Opportunities

Derivatization is the chemical modification of a compound to create new molecules with different properties or functionalities. journalajacr.com this compound possesses two key reactive sites: the propene double bond and the substituted aromatic ring. The double bond is particularly amenable to a wide range of addition and oxidation reactions, offering numerous avenues for creating diverse derivatives.

Unexplored derivatization opportunities include:

Epoxidation: Reaction with an oxidizing agent like m-CPBA would yield the corresponding epoxide, a versatile intermediate for synthesizing diols and amino alcohols.

Dihydroxylation: Asymmetric dihydroxylation using Sharpless catalysts could produce chiral diols, which are valuable building blocks in medicinal chemistry.

Heck Coupling: The terminal alkene could participate in palladium-catalyzed Heck reactions with aryl halides, further extending the carbon skeleton and creating complex stilbene-like structures.

Hydroboration-Oxidation: This two-step process would convert the propene group into a primary alcohol, providing a handle for further functionalization through esterification or etherification.

Chemically modifying the compound in these ways allows for a systematic exploration of its structure-activity relationship (SAR), where changes in structure are correlated with changes in biological activity. journalajacr.com

Table 4: Potential Derivatization Reactions at the Propene Moiety

Reaction TypeReagentsResulting Functional Group
Epoxidation m-CPBAEpoxide
Syn-Dihydroxylation OsO₄, NMOVicinal Diol
Anti-Dihydroxylation 1. m-CPBA, 2. H₃O⁺Vicinal Diol
Hydroboration-Oxidation 1. BH₃·THF, 2. H₂O₂, NaOHPrimary Alcohol
Heck Coupling Aryl Halide, Pd Catalyst, BaseSubstituted Alkene
Cyclopropanation Simmons-Smith (CH₂I₂, Zn-Cu)Cyclopropane Ring

Chemoinformatic Analysis of Structural Analogs for Property Prediction and Synthetic Route Planning

Chemoinformatics applies computational methods to solve chemical problems, playing a vital role in modern drug discovery and materials science. researchgate.net For this compound, chemoinformatic tools can be used to design and evaluate a virtual library of structural analogs before committing to their synthesis.

By systematically modifying the structure of the parent compound—for instance, by changing the position or type of halogen on the phenyl ring or altering the side chain—a large number of virtual analogs can be generated. These analogs can then be analyzed using software to predict key drug-like properties. nih.gov This includes:

Physicochemical Properties: Predictions of lipophilicity (logP), solubility, and polar surface area (PSA) help assess the molecule's likely behavior in a biological system. nih.govresearchgate.net

ADMET Profile: Computational models can predict properties like intestinal absorption, blood-brain barrier penetration, and potential toxicity, helping to flag unfavorable candidates early. researchgate.netnih.gov

Drug-Likeness: Tools evaluate compounds based on criteria like Lipinski's "Rule of Five" to gauge their potential as orally active drugs. researchgate.net

In parallel, computer-aided synthesis planning (CASP) tools can assist chemists by proposing viable synthetic routes for the most promising analogs. numberanalytics.comarxiv.org These programs use vast databases of known chemical reactions to work backward from the target molecule (retrosynthesis) to identify readily available starting materials and suggest a step-by-step reaction sequence. numberanalytics.comarxiv.org This integrated computational approach significantly enhances the efficiency of designing and creating new molecules with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-2-fluorophenyl)-1-propene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 4-chloro-2-fluorobenzene and allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity and reduce side products like polyalkylated derivatives. Monitor purity using GC-MS and validate via 1^1H/13^{13}C NMR .
  • Key Variables :
ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.2–1.5 eq>85% efficiency
Reaction Time6–8 hoursReduces oligomerization

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer : Use 19^{19}F NMR to resolve fluorine environments (δ ~ -110 ppm for ortho-F). IR spectroscopy identifies the C=C stretch (~1630 cm⁻¹). Coupling patterns in 1^1H NMR (e.g., allylic protons at δ 5.1–5.4 ppm, splitting due to vicinal coupling) differentiate it from saturated analogs .

Q. What are the stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allyl group. Avoid prolonged exposure to moisture, which may hydrolyze the chloro substituent. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model frontier orbitals (HOMO/LUMO). Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate against experimental UV-Vis spectra and Hammett substituent constants .
  • Computational Insights :
PropertyCalculated ValueExperimental Correlation
HOMO (eV)-6.32UV-Vis λ_max ~ 270 nm
Dipole Moment (D)2.45Dielectric constant ~3.1

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, focusing on disordered allyl groups. Apply TWINABS to correct for twinning in orthorhombic systems. High-resolution synchrotron data (λ = 0.7 Å) improves electron density maps for halogen atoms .

Q. How does the chloro-fluorine substitution pattern influence biological activity in related compounds?

  • Methodological Answer : Compare SAR using in vitro assays (e.g., kinase inhibition). Fluorine at the ortho position enhances membrane permeability (logP ~2.8), while chlorine improves target binding via hydrophobic interactions. Use molecular docking (AutoDock Vina) to simulate interactions with active sites .

Data Contradictions & Resolution

  • Synthetic Yield Discrepancies : Conflicting reports on AlCl₃ catalyst efficiency (65–92% yields) may stem from solvent purity or moisture content. Standardize anhydrous conditions and catalyst activation .
  • Computational vs. Experimental Dipole Moments : Discrepancies >0.3 D suggest basis set limitations. Validate with MP2 or CCSD(T) methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Chloro-2-fluorophenyl)-1-propene
Reactant of Route 2
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3-(4-Chloro-2-fluorophenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.